molecular formula C27H18BrFN2O4 B12618870 C27H18BrFN2O4

C27H18BrFN2O4

Cat. No.: B12618870
M. Wt: 533.3 g/mol
InChI Key: KMBZLXQMZZLFQE-UHFFFAOYSA-N
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Description

The compound with the molecular formula C27H18BrFN2O4 is a complex organic molecule that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a bromine atom, a fluorine atom, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C27H18BrFN2O4 typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Core Structure: This step involves the construction of the central aromatic ring system through reactions such as Friedel-Crafts acylation or Suzuki coupling.

    Introduction of Functional Groups: Bromine and fluorine atoms are introduced through halogenation reactions, often using reagents like bromine or N-bromosuccinimide (NBS) for bromination and fluorine gas or Selectfluor for fluorination.

    Final Assembly: The final step involves coupling the intermediate products to form the complete molecule, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of This compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch Processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Synthesis: A more modern approach where reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

C27H18BrFN2O4: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert certain functional groups within the molecule.

    Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted aromatic compounds.

Scientific Research Applications

C27H18BrFN2O4: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which C27H18BrFN2O4 exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with various enzymes and receptors, leading to changes in cellular processes. For example:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to certain receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

C27H18BrFN2O4: can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    C27H18ClFN2O4: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    C27H18BrFN2O3: Lacks one oxygen atom, which can significantly alter its chemical behavior and applications.

The unique combination of bromine and fluorine atoms in This compound

Properties

Molecular Formula

C27H18BrFN2O4

Molecular Weight

533.3 g/mol

IUPAC Name

3-[5-(4-bromophenyl)furan-2-yl]-5-(4-fluorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C27H18BrFN2O4/c28-17-8-6-16(7-9-17)21-14-15-22(34-21)24-23-25(35-31(24)20-4-2-1-3-5-20)27(33)30(26(23)32)19-12-10-18(29)11-13-19/h1-15,23-25H

InChI Key

KMBZLXQMZZLFQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(O5)C6=CC=C(C=C6)Br

Origin of Product

United States

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